

MaxQuant Protocol for Analyzing Protein-Protein Interactions: Application Notes and Protocols

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Compound of Interest

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This document provides a detailed protocol for the analysis of protein-protein interactions (PPIs) using affinity purification-mass spectrometry (AP-MS) followed by label-free quantification (LFQ) with MaxQuant and subsequent data analysis in Perseus.

Introduction

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for the identification and quantification of protein-protein interactions.[1] This method involves the use of a "bait" protein to capture its interacting "prey" proteins from a cell lysate. The entire protein complex is then purified and analyzed by mass spectrometry to identify the constituent proteins. MaxQuant is a popular software platform for analyzing large-scale mass spectrometry data, offering robust algorithms for protein identification and quantification, including the MaxLFQ algorithm for accurate label-free quantification.[2][3][4] Downstream statistical analysis and visualization of the MaxQuant output are typically performed using the Perseus software, which provides a user-friendly interface for complex data analysis workflows.[5][6]

This protocol will guide users through the entire workflow, from the experimental design of the AP-MS experiment to the final identification of statistically significant protein interactors.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

A successful AP-MS experiment is critical for obtaining high-quality data for MaxQuant analysis. The following is a general protocol for co-immunoprecipitation (Co-IP), a common AP-MS technique.

Cell Lysis and Protein Extraction

- **Cell Culture and Harvest:** Grow cells expressing the tagged "bait" protein of interest along with control cells (e.g., expressing the tag alone or untransfected). Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
- **Lysis Buffer Preparation:** Prepare a suitable lysis buffer to solubilize proteins while preserving protein-protein interactions. A common starting point is a RIPA buffer with reduced detergent concentrations or a CHAPS-based buffer. It is crucial to include protease and phosphatase inhibitors in the lysis buffer to prevent protein degradation.
- **Cell Lysis:** Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- **Clarification of Lysate:** Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris. The resulting supernatant contains the soluble protein extract.

Immunoprecipitation of Protein Complexes

- **Pre-clearing the Lysate:** To reduce non-specific binding, incubate the protein lysate with protein A/G beads for 1 hour at 4°C on a rotator.^[7] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
- **Antibody Incubation:** Add an antibody specific to the affinity tag of the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.

- **Capture of Immune Complexes:** Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
- **Washing:** Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (typically the lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins. Perform at least 3-5 washes.[8]

Elution and Sample Preparation for Mass Spectrometry

- **Elution:** Elute the bound protein complexes from the beads. This can be achieved by various methods, including low pH elution (e.g., with glycine-HCl), competitive elution with a peptide corresponding to the affinity tag, or by boiling in SDS-PAGE sample buffer.[9]
- **In-solution or In-gel Digestion:** The eluted proteins are then digested into peptides, typically using trypsin. This can be done directly in the elution buffer (in-solution digestion) or after separating the proteins by SDS-PAGE (in-gel digestion).[8]
- **Peptide Desalting and Cleanup:** The resulting peptide mixture is desalted and cleaned up using C18 spin columns or similar devices to remove contaminants that can interfere with mass spectrometry analysis.

MaxQuant Analysis for Label-Free Quantification (LFQ)

MaxQuant is used to process the raw mass spectrometry data to identify and quantify proteins. The MaxLFQ algorithm provides accurate relative quantification between samples.[4]

Setting up the MaxQuant Analysis

- **Load Raw Data:** Open MaxQuant and load the raw mass spectrometry files from your AP-MS experiments.
- **Group-specific Parameters:**
 - **Type:** Set to 'Standard' for DDA (data-dependent acquisition) label-free experiments.
 - **Digestion:** Select 'Trypsin/P'.

- Variable Modifications: Typically include 'Oxidation (M)' and 'Acetyl (Protein N-term)'.
- Fixed Modifications: 'Carbamidomethyl (C)' is a standard fixed modification if iodoacetamide was used for alkylation.
- Global Parameters:
 - Fasta file: Add a FASTA file containing the protein sequences for the organism under investigation. Include a database of common contaminants.[10]
 - Identification: Set the 'Peptide FDR' and 'Protein FDR' to 0.01 (1%).[11]
 - Label-Free Quantification: Check the box for 'Label free quantification (LFQ)'. The 'Fast LFQ' option can be used for larger datasets.[12]
 - Match between runs: Enable 'Match between runs' to transfer peptide identifications between different runs based on accurate mass and retention time, which reduces missing values.[10][11]

Running the Analysis and Output Files

Start the MaxQuant analysis. Upon completion, MaxQuant will generate a 'combined' folder containing a 'txt' subfolder with the results. The key output file for downstream analysis in Perseus is proteinGroups.txt.[13]

Data Analysis in Perseus

Perseus is used for the statistical analysis of the MaxQuant output to identify proteins that are significantly enriched in the "bait" pulldown compared to the control.[14][15]

Data Loading and Initial Processing

- Load Data: Open Perseus and load the proteinGroups.txt file using the 'Generic matrix upload' function.
- Select Main Columns: In the 'Main columns' section, select the 'LFQ intensity' columns for all your experimental and control samples.[16]

- Filter Data: Remove potential contaminants, reverse database hits, and proteins only identified by site. This is done using the 'Filter rows based on categorical column' function.[\[1\]](#)
[\[16\]](#)

Data Transformation and Grouping

- Log Transformation: Transform the LFQ intensity values to a logarithmic scale (\log_2) to stabilize the variance and make the data more symmetric. This is done via 'Processing -> Basic -> Transform'.[\[1\]](#)[\[16\]](#)
- Group Samples: Create categorical annotations to group your replicate samples (e.g., 'Bait' and 'Control').[\[1\]](#)[\[16\]](#)
- Filter for Valid Values: Filter the data to retain only those proteins that have a minimum number of valid quantification values in at least one experimental group. This removes proteins with too many missing values.[\[1\]](#)[\[16\]](#)

Imputation and Statistical Analysis

- Impute Missing Values: Missing values can be imputed from a normal distribution to allow for statistical testing. This is done using 'Processing -> Imputation -> Replace missing values from normal distribution'.[\[1\]](#)[\[17\]](#)[\[18\]](#)
- Perform t-test: To identify proteins that are significantly enriched in the "bait" samples compared to the control, perform a two-sample t-test ('Processing -> Tests -> Two-sample test').[\[1\]](#)

Visualization and Identification of Interactors

- Generate Volcano Plot: A volcano plot is a powerful way to visualize the results of the t-test. It plots the statistical significance ($-\log_{10}$ p-value) against the magnitude of the difference (\log_2 fold change). Proteins that are significantly enriched will appear in the top right quadrant of the plot.[\[1\]](#)[\[6\]](#)[\[19\]](#)[\[20\]](#)
- Identify Interactors: Proteins that pass the significance threshold (e.g., $FDR < 0.05$) and show a sufficient fold change are considered high-confidence interacting proteins.

Data Presentation

Quantitative data from the analysis should be summarized in clear and structured tables.

Table 1: MaxQuant LFQ Intensities for Bait and Control Pulldowns

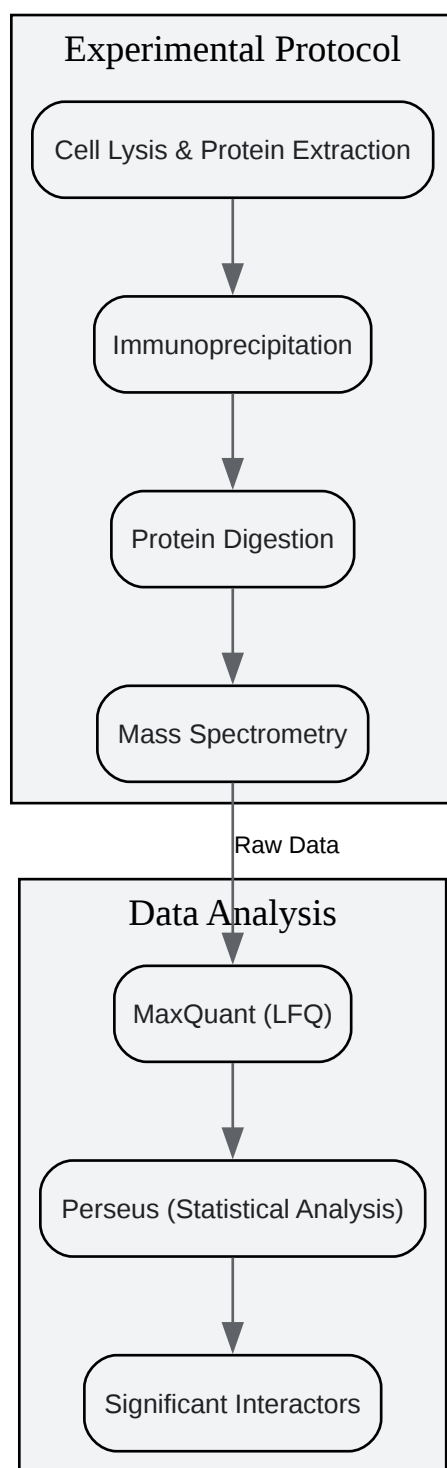
Protein ID	Gene Name	LFQ Intensity Bait Rep 1	LFQ Intensity Bait Rep 2	LFQ Intensity Bait Rep 3	LFQ Intensity Control Rep 1	LFQ Intensity Control Rep 2	LFQ Intensity Control Rep 3
P04637	TP53	1.23E+10	1.35E+10	1.19E+10	5.43E+07	4.98E+07	6.01E+07
P00533	EGFR	8.76E+09	9.12E+09	8.54E+09	3.21E+07	2.99E+07	3.54E+07
Q9Y243	MDM2	7.54E+09	7.98E+09	7.21E+09	1.02E+07	9.87E+06	1.15E+07
...

Table 2: Statistical Analysis of Protein-Protein Interactions

Protein ID	Gene Name	Log2 Fold Change (Bait/Control)	-Log10 p-value	FDR
P04637	TP53	7.85	6.54	0.0012
P00533	EGFR	8.12	6.87	0.0009
Q9Y243	MDM2	9.54	7.98	0.0001
...

Visualizations

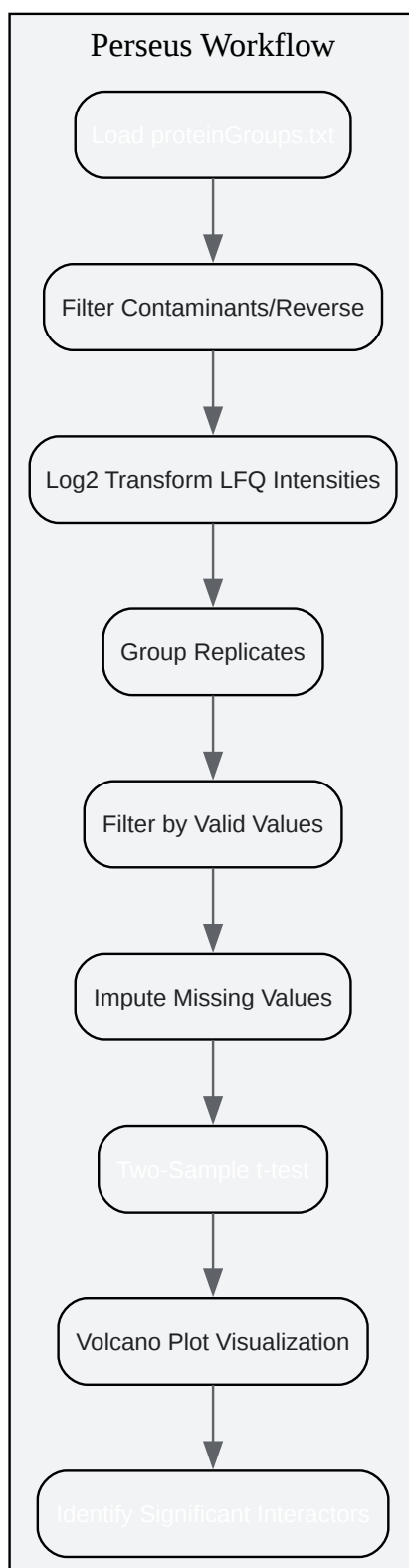
Experimental Workflow

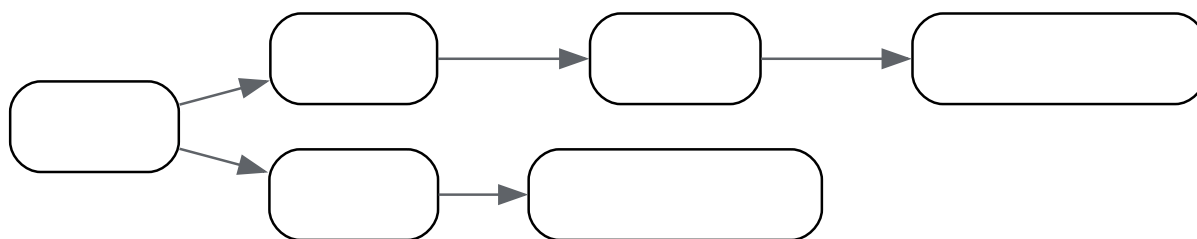


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Caption: Overview of the AP-MS and data analysis workflow.

Perseus Data Analysis Pipeline





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